Pexmetinib hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pexmetinib hydrochloride is a biochemical.

科学的研究の応用

Multitarget Therapies for Lung Cancer and Respiratory Disease

Pexmetinib hydrochloride, as a part of multitarget therapies, plays a significant role in the treatment of lung cancer and respiratory diseases. These therapies focus on targeting multiple molecular pathways to combat diseases like lung adenocarcinoma and mesothelioma. Such an approach has shown strong antitumor activity, making it a valuable asset in modern oncological treatments (Yumura, Nagano, & Nishimura, 2020).

Drug-Resistance Mechanisms in Lung Cancer

Understanding drug-resistance mechanisms is crucial in cancer therapy. Pexmetinib hydrochloride's impact on drug resistance in lung cancer has been a subject of study, providing insights into its pharmacological interactions and the development of resistance in cancer cells. This research is vital for optimizing cancer treatment strategies and overcoming resistance issues (Tanino et al., 2018).

Sorption and Desorption of Pharmaceuticals

The environmental impact of pharmaceuticals, including pexmetinib hydrochloride, has been a topic of research. Studies have focused on understanding the sorption and desorption of these compounds by microplastics in aquatic environments. This research provides valuable information on the environmental behavior and potential risks of pharmaceuticals, including their bioaccumulation in aquatic organisms (Razanajatovo et al., 2018).

Enhanced Oral Absorption in Cancer Treatment

Research has been conducted on enhancing the oral absorption of pemetrexed, a drug closely related to pexmetinib hydrochloride, for cancer treatment. This involves innovative drug delivery systems that improve intestinal membrane permeability and bioavailability, indicating potential new medical applications in cancer treatment (Pangeni et al., 2018).

P38 Inhibitor ARRY-614 in Advanced Solid Tumors

Pexmetinib hydrochloride, as ARRY-614, has been evaluated for its safety and anti-tumor activity in combination with other drugs in human subjects with advanced solid tumors. This research contributes to understanding the effectiveness and potential of pexmetinib hydrochloride in treating various cancer types (Augustin et al., 2022).

Pharmacokinetic Analysis for Patients with Renal Impairment

Studies on the pharmacokinetics of pemetrexed, associated with pexmetinib hydrochloride, in patients with renal impairment have provided new insights. This research is essential for understanding drug clearance and optimizing dosage in patients with varying renal functions, thus enhancing treatment safety and efficacy (de Rouw et al., 2021).

特性

CAS番号 |

1416216-01-7 |

|---|---|

製品名 |

Pexmetinib hydrochloride |

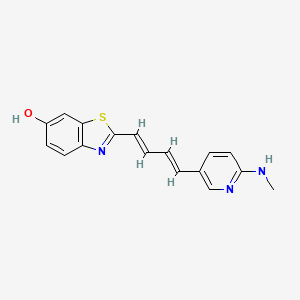

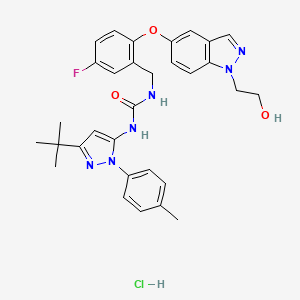

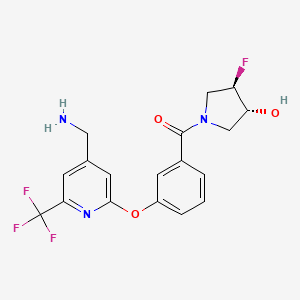

分子式 |

C31H34ClFN6O3 |

分子量 |

593.1 |

IUPAC名 |

Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-((5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)phenyl)methyl)-, hydrochloride (1:1) |

InChI |

InChI=1S/C31H33FN6O3.ClH/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39;/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40);1H |

InChIキー |

JHEYROZAEFXENN-UHFFFAOYSA-N |

SMILES |

Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-((5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)phenyl)methyl)-, hydrochloride (1:1) |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pexmetinib hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)

![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)